molecular formula C8H12O4 B8403682 3-(2'-acetoxyethyl)-dihydro-2(3H)furanone CAS No. 113844-96-5

3-(2'-acetoxyethyl)-dihydro-2(3H)furanone

Cat. No. B8403682
M. Wt: 172.18 g/mol
InChI Key: IWQXFGHYCZXZOB-UHFFFAOYSA-N
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Patent
US05466831

Procedure details

In a stirred vessel there is heated to 120° C. a mixture of 20 g of 3-(2'-methoxyethyl)-dihydro-2(3H)furanone, 100 g of glacial acetic acid, and 10 g of Nafion. Following a period of 69 h, the reaction is terminated (conversion: 89%) and the catalyst is separated by filtration. Following purification by distillation, there is obtained 65% of 3-(2'-acetoxyethyl)-dihydro-2(3H)furanone (based on the 3-(2'-methoxyethyl)-dihydro-2(3H)furanone used).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
Nafion
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[CH2:3][CH2:4][CH:5]1[CH2:9][CH2:8][O:7][C:6]1=[O:10].[C:11]([OH:14])(=[O:13])[CH3:12]>>[C:11]([O:14][CH2:3][CH2:4][CH:5]1[CH2:9][CH2:8][O:7][C:6]1=[O:10])(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COCCC1C(OCC1)=O
Name
Nafion
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction is terminated (conversion: 89%)
CUSTOM
Type
CUSTOM
Details
the catalyst is separated by filtration
CUSTOM
Type
CUSTOM
Details
purification
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Details
Reaction Time
69 h
Name
Type
product
Smiles
C(C)(=O)OCCC1C(OCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.